4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid 4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18631124
InChI: InChI=1S/C18H30N2O4/c1-16(2,3)24-15(23)19-10-12-20(13-11-19)18-7-4-17(5-8-18,6-9-18)14(21)22/h4-13H2,1-3H3,(H,21,22)
SMILES:
Molecular Formula: C18H30N2O4
Molecular Weight: 338.4 g/mol

4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid

CAS No.:

Cat. No.: VC18631124

Molecular Formula: C18H30N2O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid -

Specification

Molecular Formula C18H30N2O4
Molecular Weight 338.4 g/mol
IUPAC Name 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]bicyclo[2.2.2]octane-1-carboxylic acid
Standard InChI InChI=1S/C18H30N2O4/c1-16(2,3)24-15(23)19-10-12-20(13-11-19)18-7-4-17(5-8-18,6-9-18)14(21)22/h4-13H2,1-3H3,(H,21,22)
Standard InChI Key QIKQKLTYEBUSOH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C23CCC(CC2)(CC3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-(4-tert-Butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid has the molecular formula C₁₈H₃₀N₂O₄ and a molecular weight of 338.44 g/mol. Its IUPAC name, 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]bicyclo[2.2.2]octane-1-carboxylic acid, reflects the integration of three key structural elements:

  • Bicyclo[2.2.2]octane: A saturated hydrocarbon framework providing rigidity and stereochemical stability.

  • Piperazine ring: A six-membered diamine heterocycle modified by a Boc protecting group at the 4-position.

  • Carboxylic acid group: Positioned at the 1-carbon of the bicyclic system, enabling further functionalization .

Three-Dimensional Conformation

The bicyclo[2.2.2]octane core enforces a chair-like conformation, minimizing steric strain and orienting the piperazine and carboxylic acid groups in spatially distinct regions. X-ray crystallography of analogous bicyclo[2.2.2]octane derivatives reveals bond angles of approximately 109.5° for sp³-hybridized carbons, contributing to the molecule’s stability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(4-tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves multi-step organic reactions:

  • Bicyclo[2.2.2]octane-1-carboxylic acid activation: The carboxylic acid is converted to an acyl chloride or activated ester for nucleophilic substitution.

  • Piperazine coupling: Boc-protected piperazine reacts with the activated bicyclo intermediate under basic conditions (e.g., triethylamine) to form the amide bond.

  • Deprotection (optional): The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding a free piperazine derivative.

Industrial Availability

Commercial suppliers, including PharmaBlock Sciences and Suzhou ARTK Medchem Co., Ltd., offer the compound in quantities ranging from 100 mg to 1 g, with prices varying from €596.00 per 100 mg to bulk-order rates .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard transformations:

  • Esterification: Reaction with alcohols (e.g., methanol) under acidic catalysis yields methyl esters.

  • Amidation: Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) produces amides.

Boc Group Manipulation

The Boc protecting group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the secondary amine on the piperazine ring. This enables subsequent alkylation or acylation reactions to diversify the molecule’s pharmacophore.

Applications in Pharmaceutical Research

Case Study: HSD17B13 Inhibitors

Structural Analogs and Comparative Analysis

Compound NameStructural FeaturesKey Differences
6-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acidPyridine ring replaces bicyclo coreReduced rigidity; altered π-π interactions
Bicyclo[3.3.0]octane derivativesLarger bicyclic systemEnhanced lipophilicity
4-Piperidinobicyclo[2.2.2]octanePiperidine instead of piperazineDifferent basicity and H-bonding capacity

Table 1: Structural analogs of 4-(4-tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid .

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